2,5-dichloro-N-{2-[(2-furylmethyl)thio]ethyl}benzenesulfonamide
Overview
Description
2,5-dichloro-N-{2-[(2-furylmethyl)thio]ethyl}benzenesulfonamide, also known as DFB, is a chemical compound that has been widely used in scientific research due to its unique properties. DFB is a sulfonamide-based compound that has been synthesized through various methods.
Scientific Research Applications
Selective Carbonic Anhydrase Inhibitors
A novel series of diamide-based benzenesulfonamides, including derivatives of the target compound, were synthesized and evaluated for their inhibition of carbonic anhydrase isoforms, particularly hCA IX and XII, which are associated with tumor growth. These inhibitors demonstrated significant selectivity and potency, with certain derivatives showing nanomolar inhibitory concentrations. Furthermore, these compounds exhibited promising antitumor activity against renal cancer cell lines, indicating their potential in cancer therapy (Abdelrahman et al., 2019).
Synthetic Applications in Heterocyclic Chemistry
The use of benzenesulfonamide derivatives in the synthesis of heterocyclic compounds has been highlighted, demonstrating the versatility of these compounds in organic synthesis. These applications include the formation of sultams, sultones, and various heterocyclic frameworks, showcasing the broad utility of sulfonamide derivatives in the development of new chemical entities with potential pharmacological activities (Familoni, 2002).
properties
IUPAC Name |
2,5-dichloro-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO3S2/c14-10-3-4-12(15)13(8-10)21(17,18)16-5-7-20-9-11-2-1-6-19-11/h1-4,6,8,16H,5,7,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMQHQIFKZAWLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CSCCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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